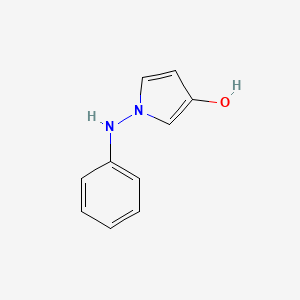![molecular formula C26H50N4O6S2Si2 B12562758 1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] CAS No. 198645-55-5](/img/structure/B12562758.png)
1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. This particular compound is notable for its potential use in creating covalent organic frameworks (COFs) with unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] typically involves the condensation of 1,3,5-triformylphloroglucinol with 1,1’-(1,4-phenylene)bis(thiourea). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Condensation Reaction: The starting materials, 1,3,5-triformylphloroglucinol and 1,1’-(1,4-phenylene)bis(thiourea), are mixed in a suitable solvent.
Reaction Conditions: The mixture is heated to a specific temperature and maintained for a certain period to facilitate the condensation reaction.
Product Isolation: The resulting product is isolated and purified using standard techniques such as filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiourea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] has several scientific research applications:
Biology: The compound’s thiourea groups can interact with biological molecules, making it useful in biochemical studies and drug design.
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] involves its ability to form covalent bonds with other molecules. The thiourea groups can interact with various functional groups, facilitating the formation of stable complexes. This property is particularly useful in the synthesis of covalent organic frameworks (COFs), where the compound acts as a linker to create a robust and porous network .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Similar in structure but with methyl groups, leading to different properties.
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(thiourea): Another variant with biphenyl groups, offering distinct characteristics.
Uniqueness
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is unique due to its triethoxysilyl groups, which enhance its ability to form strong covalent bonds and create stable frameworks. This makes it particularly valuable in the synthesis of covalent organic frameworks (COFs) with enhanced properties .
Eigenschaften
CAS-Nummer |
198645-55-5 |
|---|---|
Molekularformel |
C26H50N4O6S2Si2 |
Molekulargewicht |
635.0 g/mol |
IUPAC-Name |
1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C26H50N4O6S2Si2/c1-7-31-39(32-8-2,33-9-3)21-13-19-27-25(37)29-23-15-17-24(18-16-23)30-26(38)28-20-14-22-40(34-10-4,35-11-5)36-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,37)(H2,28,30,38) |
InChI-Schlüssel |
YFEOTFPFJOMGOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=S)NC1=CC=C(C=C1)NC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
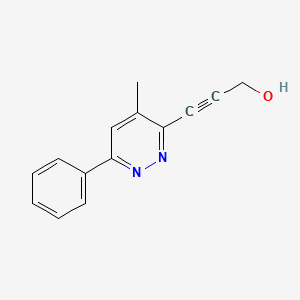
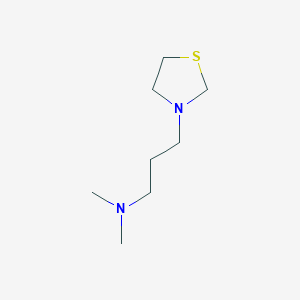

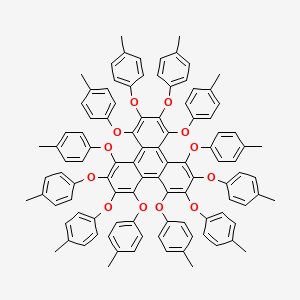
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
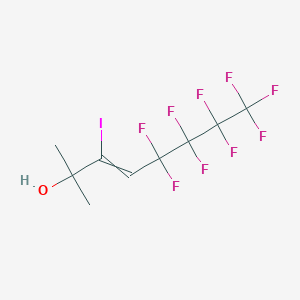
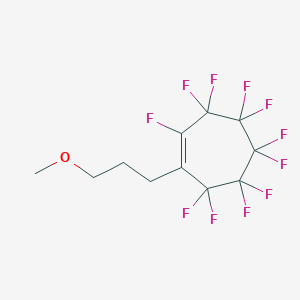
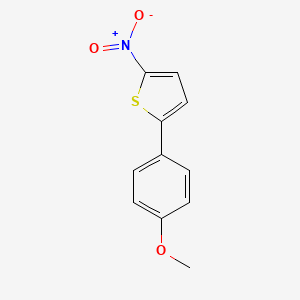
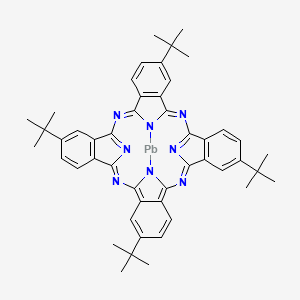
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
